1-Methyl-3-octadecylimidazolium tetrafluoroborate, 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

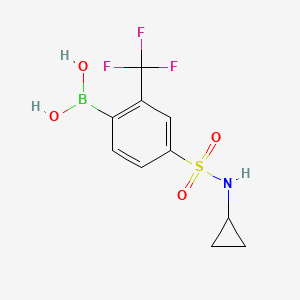

1-Methyl-3-octadecylimidazolium tetrafluoroborate is a type of ionic liquid with the empirical formula C12H23BF4N2 . It has a molecular weight of 282.13 and is often used in laboratory chemicals and the manufacture of substances .

Molecular Structure Analysis

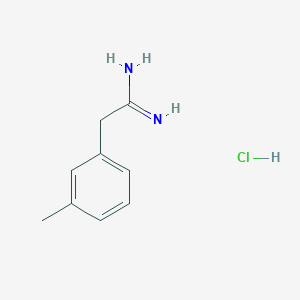

The molecular structure of 1-Methyl-3-octadecylimidazolium tetrafluoroborate consists of a positively charged imidazolium ring (C12H23N2) and a negatively charged tetrafluoroborate ion (BF4) .Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-3-octadecylimidazolium tetrafluoroborate are not available, it’s known that ionic liquids like this one can participate in a variety of reactions. For instance, they can act as solvents in lipase-catalyzed kinetic resolution .Physical And Chemical Properties Analysis

1-Methyl-3-octadecylimidazolium tetrafluoroborate is a liquid with a density of 1.12 g/mL at 20 °C . It has a conductivity of 0.43 mS/cm and an electrochemical window of 6.0 V . The melting point is 65 °C .Wissenschaftliche Forschungsanwendungen

1-Methyl-3-octadecylimidazolium BF4 has been used in a variety of scientific research applications. It has been used as a solvent in catalysis, electrochemistry, and biochemistry. It has also been used as a reaction medium for organic synthesis, as a reagent for the preparation of inorganic compounds, and as a medium for the extraction of organic compounds.

Wirkmechanismus

Target of Action

This compound is a type of ionic liquid, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvation potential . These properties suggest that the compound could interact with a wide range of biological targets.

Mode of Action

Ionic liquids are known to interact with biological systems in various ways, including disrupting cell membranes, denaturing proteins, and altering enzyme activity . The exact interactions would depend on the specific biological target and the environmental conditions.

Biochemical Pathways

Given the broad potential for interaction with biological systems, it’s plausible that this compound could influence multiple pathways, particularly those involving membrane integrity and protein function .

Pharmacokinetics

As an ionic liquid, it’s likely to have low volatility and high thermal stability . These properties could influence its bioavailability and distribution within the body.

Result of Action

Based on the properties of ionic liquids, potential effects could include disruption of cell membranes, denaturation of proteins, and alteration of enzyme activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-octadecylimidazolium Tetrafluoroborate. Factors such as temperature, pH, and the presence of other solutes could affect the compound’s solubility, stability, and interactions with biological targets .

Vorteile Und Einschränkungen Für Laborexperimente

1-Methyl-3-octadecylimidazolium BF4 has a number of advantages for lab experiments. It has a low melting point, high thermal stability, and wide range of solubility. It is also non-toxic and non-flammable. However, it has a few limitations. It is not very soluble in water, and some organic solvents may not be compatible with it.

Zukünftige Richtungen

1-Methyl-3-octadecylimidazolium BF4 has a wide range of potential future applications. It could be used to develop new catalysts or reactants for organic synthesis, as a medium for the extraction of organic compounds, and as a reagent for the preparation of inorganic compounds. It could also be used to improve the solubility of drugs and other compounds in water, and as a medium for the delivery of drugs and other molecules to cells. Additionally, it could be used to study the effects of 1-Methyl-3-octadecylimidazolium tetrafluoroborate, 98%s on biochemical and physiological processes in cells. Finally, it could be used to develop new 1-Methyl-3-octadecylimidazolium tetrafluoroborate, 98%-based materials for use in a variety of applications.

Synthesemethoden

1-Methyl-3-octadecylimidazolium BF4 is synthesized via a two-step process. In the first step, 1-methyl-3-octadecylimidazolium chloride is synthesized by treating 1-methyl-3-octadecylimidazole with hydrochloric acid. In the second step, the 1-methyl-3-octadecylimidazolium chloride is reacted with potassium tetrafluoroborate in a solvent. The final product is 1-Methyl-3-octadecylimidazolium BF4.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methyl-3-octadecylimidazol-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;2-1(3,4)5/h20-22H,3-19H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMHTCTYQGVABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43BF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)